molecular formula C14H14N2O4S B5434299 4-[(4-Methoxyphenyl)sulfamoyl]benzamide

4-[(4-Methoxyphenyl)sulfamoyl]benzamide

Cat. No.: B5434299
M. Wt: 306.34 g/mol
InChI Key: IQURGESGGKSGSC-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxyphenyl group attached to a sulfamoyl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)sulfamoyl]benzamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.

Comparison with Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]sulfonylbenzamide
  • N-(4-Methoxyphenyl)-4-sulfamoylbenzamide
  • 4-Methoxy-N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide

Uniqueness: 4-[(4-Methoxyphenyl)sulfamoyl]benzamide is unique due to its specific structural features, such as the presence of both methoxy and sulfamoyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-12-6-4-11(5-7-12)16-21(18,19)13-8-2-10(3-9-13)14(15)17/h2-9,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQURGESGGKSGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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